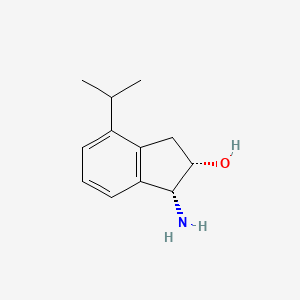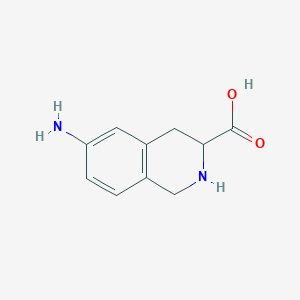![molecular formula C8H12ClN3 B11906548 2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride CAS No. 1028320-39-9](/img/structure/B11906548.png)
2',4',5',6'-Tetrahydrospiro[cyclopropane-1,7'-pyrazolo[4,3-c]pyridine] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride is a heterocyclic compound featuring a spiro structure. This compound is notable for its unique three-dimensional architecture, which is formed by the fusion of a cyclopropane ring with a pyrazolo[4,3-c]pyridine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride typically involves multicomponent reactions (MCRs) that offer high atom economy and access to complex molecules through multiple bond formation . One common synthetic route includes the iodine-mediated electrophilic cyclization of intermediate azidomethyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids . The reaction conditions often involve the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-hazardous solvents and mild reaction conditions, are often applied to enhance the eco-compatibility of the production process .
化学反応の分析
Types of Reactions
2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
科学的研究の応用
2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
作用機序
The mechanism of action of 2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s unique spiro structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole core but different ring fusion.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Tetrahydro-spiro[pyrazolo[4,3-f]quinoline]: A spiro compound with a quinoline moiety, used in various pharmacological applications.
Uniqueness
2’,4’,5’,6’-Tetrahydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine] hydrochloride is unique due to its specific spiro structure, which imparts distinct three-dimensional properties and enhances its ability to interact with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .
特性
CAS番号 |
1028320-39-9 |
|---|---|
分子式 |
C8H12ClN3 |
分子量 |
185.65 g/mol |
IUPAC名 |
spiro[1,4,5,6-tetrahydropyrazolo[4,3-c]pyridine-7,1'-cyclopropane];hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-8(1)5-9-3-6-4-10-11-7(6)8;/h4,9H,1-3,5H2,(H,10,11);1H |
InChIキー |
BGMAUXLKJXWVGV-UHFFFAOYSA-N |
正規SMILES |
C1CC12CNCC3=C2NN=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)

![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)

![(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B11906496.png)









